molecular formula C32H18O2 B14245900 3,11-Dimethylpyranthrene-8,16-dione CAS No. 257620-65-8

3,11-Dimethylpyranthrene-8,16-dione

Cat. No.: B14245900
CAS No.: 257620-65-8
M. Wt: 434.5 g/mol
InChI Key: VXHSOKGMHSWOAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,11-Dimethylpyranthrene-8,16-dione is a chemical compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by its complex structure, which includes multiple fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,11-Dimethylpyranthrene-8,16-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of dimethyl derivatives of pyranthrene with suitable oxidizing agents can yield the desired dione compound. The reaction conditions often involve the use of solvents like acetic acid and catalysts to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3,11-Dimethylpyranthrene-8,16-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the dione to corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3,11-Dimethylpyranthrene-8,16-dione has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: This compound is investigated for its use in organic semiconductors and materials science, particularly in the development of organic light-emitting diodes (OLEDs) and solar cells.

Mechanism of Action

The mechanism of action of 3,11-Dimethylpyranthrene-8,16-dione involves its interaction with various molecular targets. Its polycyclic aromatic structure allows it to intercalate into DNA, potentially disrupting cellular processes. Additionally, it can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress and cellular damage. These properties make it a compound of interest in studying mechanisms of carcinogenesis and other biological effects.

Comparison with Similar Compounds

    Pyranthrene: A parent compound with a similar polycyclic structure but without the dimethyl and dione functionalities.

    Anthracene: Another polycyclic aromatic hydrocarbon with three fused benzene rings.

    Phenanthrene: Similar to anthracene but with a different arrangement of the benzene rings.

Uniqueness: 3,11-Dimethylpyranthrene-8,16-dione is unique due to its specific substitution pattern and the presence of the dione functional groups

Properties

CAS No.

257620-65-8

Molecular Formula

C32H18O2

Molecular Weight

434.5 g/mol

IUPAC Name

3,11-dimethylpyranthrene-8,16-dione

InChI

InChI=1S/C32H18O2/c1-15-3-7-19-23(11-15)25-13-17-5-10-22-30-26(24-12-16(2)4-8-20(24)32(22)34)14-18-6-9-21(31(19)33)29(25)27(18)28(17)30/h3-14H,1-2H3

InChI Key

VXHSOKGMHSWOAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C3=C4C2=CC5=C6C4=C(C=C3)C=C7C6=C(C=C5)C(=O)C8=C7C=C(C=C8)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.